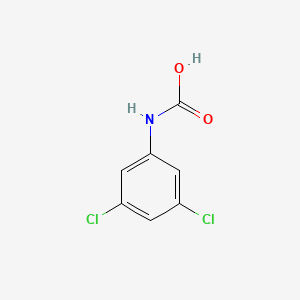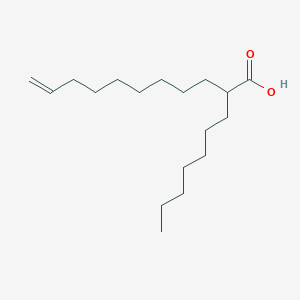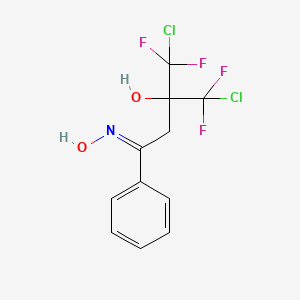
N-(Chlorophenyl)-2-(2-(2,5-dimethyl-1H-pyrrol-1-yl)phenoxy)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(Chlorophenyl)-2-(2-(2,5-dimethyl-1H-pyrrol-1-yl)phenoxy)propanamide” is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a chlorophenyl group, a pyrrole ring, and a phenoxy group attached to a propanamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-(Chlorophenyl)-2-(2-(2,5-dimethyl-1H-pyrrol-1-yl)phenoxy)propanamide” typically involves multiple steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Attachment of the Phenoxy Group: The phenoxy group can be introduced via a nucleophilic aromatic substitution reaction, where a phenol reacts with a suitable leaving group on the aromatic ring.
Formation of the Amide Bond: The final step involves the formation of the amide bond through the reaction of a carboxylic acid derivative (such as an acid chloride) with an amine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl group of the amide, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amines.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its biological activity, including potential antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical agent.
Industry: It could be used in the development of new materials or as an intermediate in chemical manufacturing.
作用机制
The mechanism of action of “N-(Chlorophenyl)-2-(2-(2,5-dimethyl-1H-pyrrol-1-yl)phenoxy)propanamide” would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, leading to a cascade of biochemical events. The exact pathways involved would require detailed experimental studies.
相似化合物的比较
Similar Compounds
N-(Chlorophenyl)-2-(2-(1H-pyrrol-1-yl)phenoxy)propanamide: Lacks the dimethyl groups on the pyrrole ring.
N-(Chlorophenyl)-2-(2-(2,5-dimethyl-1H-pyrrol-1-yl)phenoxy)acetamide: Has an acetamide group instead of a propanamide group.
Uniqueness
The presence of the dimethyl groups on the pyrrole ring and the specific arrangement of functional groups in “N-(Chlorophenyl)-2-(2-(2,5-dimethyl-1H-pyrrol-1-yl)phenoxy)propanamide” may confer unique chemical and biological properties compared to similar compounds
属性
CAS 编号 |
92182-88-2 |
|---|---|
分子式 |
C21H21ClN2O2 |
分子量 |
368.9 g/mol |
IUPAC 名称 |
N-(2-chlorophenyl)-2-[2-(2,5-dimethylpyrrol-1-yl)phenoxy]propanamide |
InChI |
InChI=1S/C21H21ClN2O2/c1-14-12-13-15(2)24(14)19-10-6-7-11-20(19)26-16(3)21(25)23-18-9-5-4-8-17(18)22/h4-13,16H,1-3H3,(H,23,25) |
InChI 键 |
SXEQYQATHAMPEP-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(N1C2=CC=CC=C2OC(C)C(=O)NC3=CC=CC=C3Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



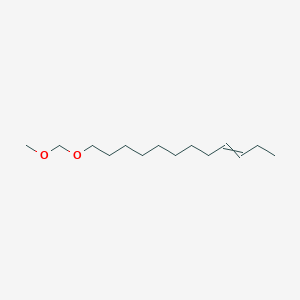


![[Decoxy(oxido)phosphoryl] phosphate](/img/structure/B14344615.png)
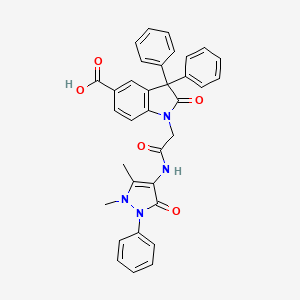
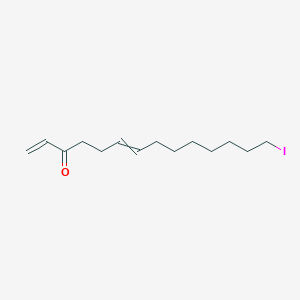
![3-Methyl-N'-[(phenylcarbamoyl)oxy]benzene-1-carboximidamide](/img/structure/B14344633.png)
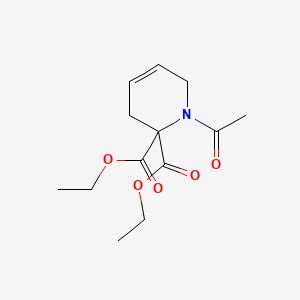
![[3-(9-Borabicyclo[3.3.1]nonan-9-yl)prop-1-yn-1-yl](trimethyl)silane](/img/structure/B14344644.png)
